

An In-depth Technical Guide to Polyvinylpyrrolidone (PVP) Grades and Their Differences

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Compound of Interest

Compound Name: Polyvinylpyrrolidone

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Abstract

Polyvinylpyrrolidone (PVP), also known as povidone, is a versatile and widely utilized synthetic polymer in the pharmaceutical industry. Its utility stems from its remarkable properties, including high solubility in a range of solvents, excellent biocompatibility, and chemical stability.[1][2] PVP is available in various grades, primarily differentiated by their molecular weight, which in turn dictates their physical and chemical characteristics. This technical guide provides a comprehensive overview of the different PVP grades, their key differences, and their applications in drug development. We present a detailed summary of their quantitative properties in tabular format, outline experimental protocols for their characterization, and provide visual diagrams to illustrate key concepts and workflows.

Introduction to Polyvinylpyrrolidone (PVP)

PVP is a homopolymer of N-vinylpyrrolidone.[3][4] Its grades are most commonly classified by their K-value, which is derived from the relative viscosity of a PVP solution and is correlated with the polymer's average molecular weight.[3][5] A higher K-value signifies a higher molecular weight, leading to increased viscosity and adhesive strength.[6][7] This fundamental relationship is the basis for the diverse applications of different PVP grades in pharmaceutical formulations.

The primary roles of PVP in drug formulations include:

- **Binder:** In tablet manufacturing, PVP's adhesive properties help to bind the active pharmaceutical ingredient (API) and other excipients together, ensuring tablet integrity.[\[1\]](#)[\[2\]](#)
- **Solubilizer:** For poorly water-soluble drugs, PVP can form solid dispersions or complexes, thereby enhancing their dissolution rate and bioavailability.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Film-former:** PVP's ability to form clear, flexible films makes it suitable for tablet coatings and transdermal drug delivery systems.
- **Suspending and Viscosity-modifying Agent:** In liquid dosage forms, PVP helps to maintain the uniform dispersion of insoluble particles and modify the viscosity of the formulation.[\[13\]](#)

Classification and Properties of PVP Grades

The different grades of PVP are distinguished by their K-values, which typically range from K-12 to K-120.[\[13\]](#) The K-value is a function of the average molecular weight, the degree of polymerization, and the intrinsic viscosity.[\[14\]](#)

Correlation of K-Value and Molecular Weight

The K-value is a crucial parameter that provides an indication of the average molecular weight of the PVP grade. The relationship is not linear, but a higher K-value consistently corresponds to a higher average molecular weight.[\[13\]](#)

PVP Grade	K-Value Range	Approximate Weight-Average Molecular Weight (Mw) (g/mol)
PVP K-12	-	3,000 - 7,000[6]
PVP K-15	12.75 - 17.25	8,000 - 12,000[6]
PVP K-17	15.30 - 18.36	10,000 - 16,000[6]
PVP K-25	24.0 - 27.0	30,000 - 40,000[6]
PVP K-30	27.0 - 32.4	45,000 - 58,000[6][15]
PVP K-60	54.0 - 64.8	270,000 - 400,000[6]
PVP K-90	81.0 - 97.2	1,000,000 - 1,500,000[6][15]

Table 1: Correlation of PVP K-Value with Approximate Weight-Average Molecular Weight.

Viscosity of PVP Solutions

The viscosity of a PVP solution is directly influenced by its K-value and concentration. Higher K-values and higher concentrations result in significantly higher viscosities.

PVP Grade	Concentration in Water (w/v)	Approximate Relative Viscosity (mPa·s)
PVP K-15	5%	1.3 - 1.7
PVP K-25	5%	2.5 - 4.5
PVP K-30	5%	5.5 - 8.5[13]
PVP K-60	5%	30 - 60
PVP K-90	5%	300 - 700

Table 2: Approximate Relative Viscosity of Aqueous PVP Solutions at 25°C. Data compiled from various sources.[16]

Solubility of PVP Grades

A key advantage of PVP is its excellent solubility in water and a wide range of polar organic solvents.[2][14] This property is largely independent of the K-value, although higher molecular weight grades may take longer to dissolve.

Solvent	Solubility of PVP (All Grades)
Water	> 100 g / 100 mL[2]
Ethanol	Highly Soluble[14]
Methanol	Highly Soluble[13][14]
Isopropanol	Soluble
Glycerol	Soluble[2]
Chloroform	Soluble[2]
Dichloromethane	Soluble[14]
Acetone	Insoluble
Diethyl Ether	Insoluble[13]
Aliphatic Hydrocarbons	Insoluble[14]

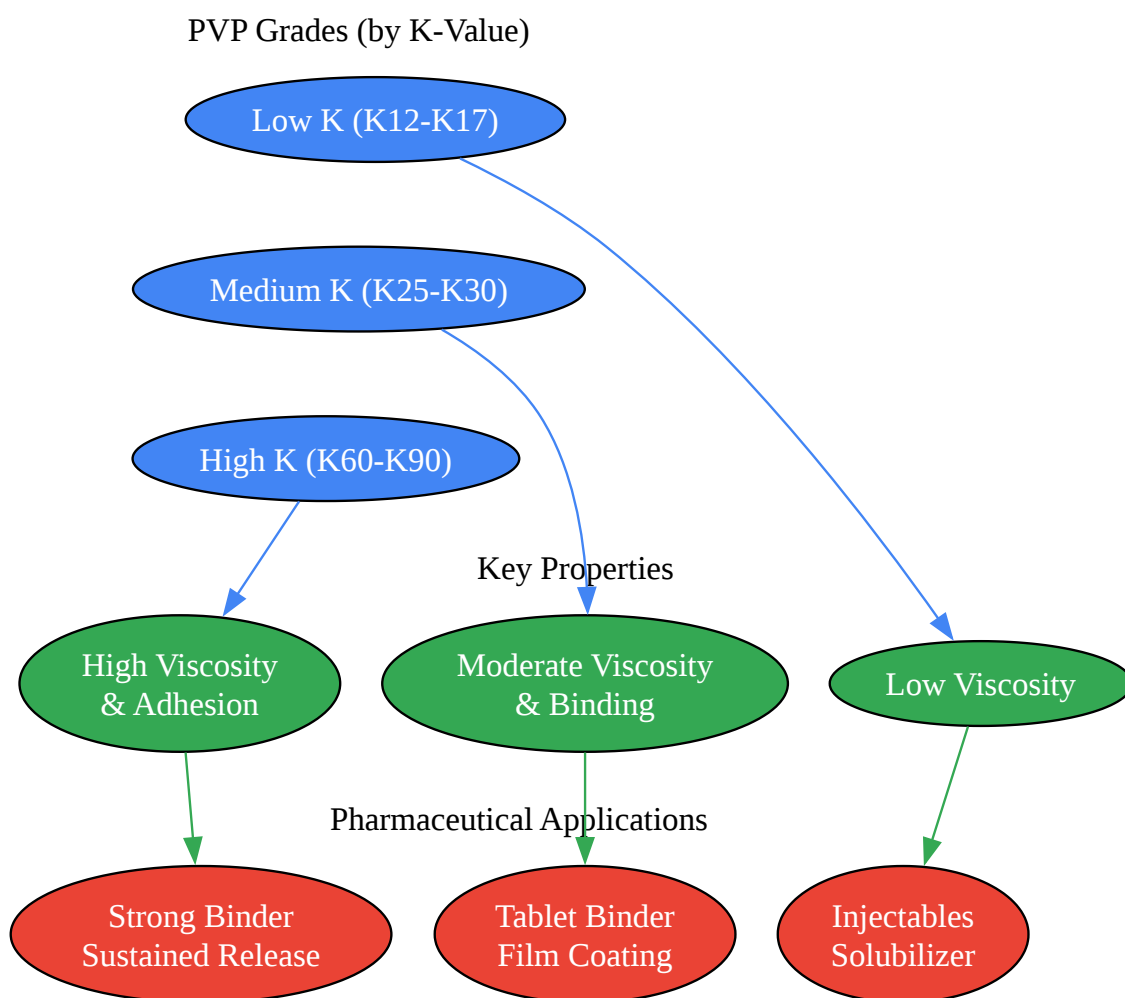
Table 3: General Solubility of **Polyvinylpyrrolidone** in Various Solvents.

Key Differences and Applications of PVP Grades

The variations in molecular weight and viscosity among the different PVP grades lead to distinct functional properties and, consequently, different applications in pharmaceutical formulations.

Property	Low K-Value (e.g., K-12, K-15, K-17)	Medium K-Value (e.g., K-25, K-30)	High K-Value (e.g., K-60, K-90)
Molecular Weight	Low	Medium	High
Viscosity	Low	Medium	High
Binding Strength	Low	Moderate	High
Film-Forming Ability	Weak	Good	Excellent
Primary Applications	Solubilizer for injectables, wetting agent.[5]	Tablet binder in wet and dry granulation, film-former in coatings.[5]	Strong binder for tablets and granules, thickener, sustained-release matrix.[5]

Table 4: Comparison of Properties and Applications of Different PVP K-Value Ranges.



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Caption: Workflow for K-value determination by viscosity measurement.

Objective: To determine the K-value of a PVP sample using a capillary viscometer.

Apparatus:

- Capillary viscometer (e.g., Ubbelohde or Ostwald type) [17]* Constant temperature water bath ($25 \pm 0.2^\circ\text{C}$) [15][18]* Volumetric flasks

- Pipettes
- Stopwatch

Procedure:

- Preparation of PVP Solution:
 - Accurately weigh a quantity of the PVP sample, as specified in the USP monograph for the nominal K-value. [18] For example, for a nominal K-value between 18 and 95, 1.00 g of PVP is used. [18] * Dissolve the weighed PVP in 50 mL of purified water in a 100-mL volumetric flask.
 - Dilute to the mark with purified water and mix thoroughly.
 - Allow the solution to stand for 1 hour to ensure complete dissolution and to allow air bubbles to dissipate. [18]
- 2. Viscosity Measurement:
 - Clean and dry the capillary viscometer thoroughly.
 - Equilibrate the viscometer and the PVP solution in the constant temperature water bath at $25 \pm 0.2^{\circ}\text{C}$. [15][18] * First, determine the flow time of purified water through the viscometer.
 - Then, determine the flow time of the prepared PVP solution.
 - Perform at least three replicate measurements for both water and the PVP solution and calculate the average flow times. [17]
- 3. Calculation:
 - Calculate the relative viscosity (z) of the PVP solution: $z = (\text{flow time of PVP solution}) / (\text{flow time of water})$
 - Calculate the K-value using the Fikentscher equation: [3] $\log(z) / c = [75k^2 / (1 + 1.5kc)] + k$
Where:
 - c = concentration of the PVP solution in g/100 mL
 - k = Fikentscher's constant

- $K\text{-value} = 1000 * k$ [3]

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the molecular weight distribution (MWD) and average molecular weights (M_n , M_w) of a PVP sample.

Apparatus:

- GPC system with a pump, injector, column oven, and a refractive index (RI) detector. [19]
[20]* GPC columns suitable for polar polymers (e.g., PSS GRAM, Shodex SB series). [21]*
Data acquisition and analysis software.

Reagents:

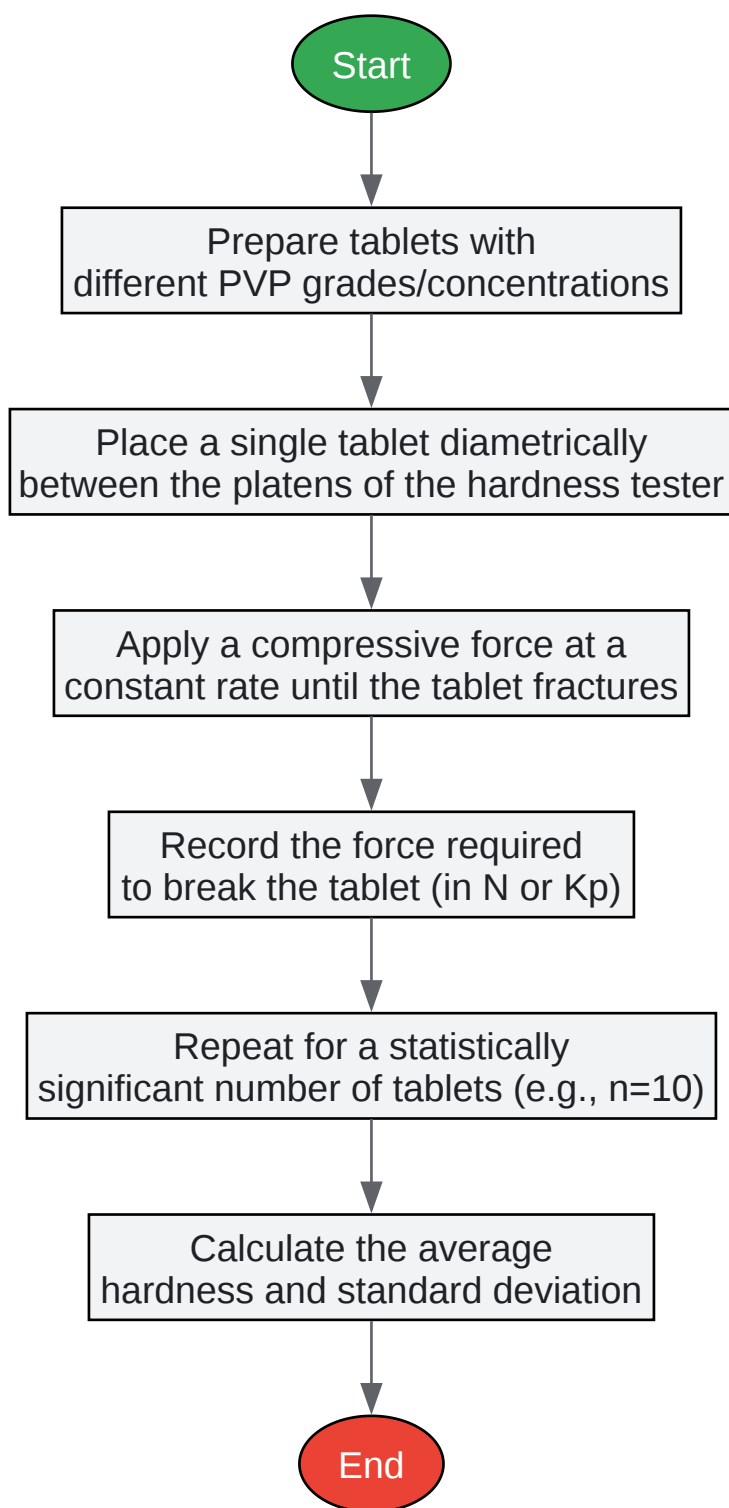
- Mobile phase: e.g., 0.1 M Sodium Nitrate in water, or DMAC with LiBr. [21]* PVP standards with known molecular weights for calibration.

Procedure:

- Sample and Standard Preparation:
 - Prepare a series of PVP standards of known molecular weights in the mobile phase.
 - Prepare a solution of the PVP sample to be analyzed in the mobile phase.
 - Filter all solutions through a 0.45 μm filter before injection.
- GPC Analysis:
 - Set up the GPC system with the appropriate columns and mobile phase.
 - Equilibrate the system until a stable baseline is achieved.
 - Inject the PVP standards and record their chromatograms and retention times.

- Generate a calibration curve by plotting the logarithm of the molecular weight of the standards against their retention times. [19] * Inject the PVP sample and record its chromatogram.
- Data Analysis:
 - Using the calibration curve, the software calculates the molecular weight distribution and the average molecular weights (M_n , M_w) of the sample.

Tablet Hardness (Crushing Strength) Test



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Caption: Workflow for tablet hardness testing.

Objective: To measure the mechanical strength of tablets prepared with different grades or concentrations of PVP as a binder.

Apparatus:

- Tablet hardness tester (e.g., Monsanto, Pfizer, or automated testers). [\[4\]](#)[\[7\]](#) Procedure:
- Tablet Preparation:
 - Prepare granules using the wet granulation method with a solution of the desired PVP grade as the binder.
 - Dry the granules and blend with a lubricant.
 - Compress the granules into tablets of a specific weight and dimension using a tablet press.
- Hardness Measurement:
 - Place a single tablet diametrically between the two platens of the hardness tester. [\[1\]](#) * Start the tester, which applies a compressive force at a constant rate until the tablet fractures. [\[1\]](#) * The instrument records the force required to break the tablet. This is the tablet hardness, typically expressed in Newtons (N) or Kiloponds (Kp). [\[7\]](#) * Repeat the measurement for a statistically significant number of tablets (e.g., 10) from the same batch.
- Data Analysis:
 - Calculate the average hardness and the standard deviation for the batch of tablets.

Tablet Friability Test

Objective: To assess the ability of uncoated tablets to withstand mechanical stress during handling, packaging, and transportation.

Apparatus:

- Friabilator with a rotating drum. [\[22\]](#)[\[23\]](#) Procedure:

- Sample Preparation:
 - For tablets with a unit weight of 650 mg or less, take a sample of whole tablets with a total weight as close as possible to 6.5 g. For tablets weighing more than 650 mg, take a sample of 10 whole tablets. [24][25] * Carefully de-dust the tablets.
 - Accurately weigh the tablet sample (W_{initial}).
- Friability Testing:
 - Place the tablets in the drum of the friabilator.
 - Rotate the drum 100 times at a speed of 25 ± 1 rpm. [25] * Remove the tablets from the drum and carefully de-dust them again.
- Calculation:
 - Accurately weigh the tablets again (W_{final}).
 - Calculate the percentage friability: $\text{Friability (\%)} = [(W_{\text{initial}} - W_{\text{final}}) / W_{\text{initial}}] * 100$
 - A weight loss of not more than 1.0% is generally considered acceptable for most tablets. [24]

Film Tensile Strength Test (Based on ASTM D882)

Objective: To determine the tensile properties (tensile strength, elongation at break, and modulus of elasticity) of films cast from different PVP grades.

Apparatus:

- Universal Testing Machine (Tensile Tester) with appropriate grips for thin films. [26][27]* Film casting equipment.
- Micrometer for thickness measurement.

Procedure:

- Film Preparation:

- Prepare solutions of different PVP grades in a suitable solvent (e.g., water or ethanol).
- Cast the solutions onto a level surface and allow the solvent to evaporate completely to form a uniform film.
- Cut the films into rectangular specimens of specified dimensions (e.g., 25 mm wide and 150 mm long). [28]2. Tensile Testing:
- Measure the thickness of each specimen at several points and calculate the average.
- Mount the specimen in the grips of the tensile testing machine, ensuring it is properly aligned. [28] * Apply a tensile load at a constant rate of crosshead movement until the film breaks. [28][29] * The machine records the force and elongation throughout the test.
- Data Analysis:
 - From the stress-strain curve generated, the following properties can be determined: [26] [27] * Tensile Strength: The maximum stress the film can withstand before breaking.
 - Elongation at Break: The percentage increase in length of the film at the point of fracture.
 - Modulus of Elasticity (Young's Modulus): A measure of the film's stiffness.

Conclusion

The various grades of **Polyvinylpyrrolidone** offer a wide spectrum of properties that are invaluable to the pharmaceutical scientist and drug development professional. The selection of the appropriate PVP grade, based on its K-value and corresponding molecular weight, is critical to achieving the desired performance characteristics in a drug product, be it optimal tablet hardness, enhanced drug dissolution, or controlled release. A thorough understanding of the differences between these grades, supported by robust experimental characterization, enables the formulation of safe, effective, and stable pharmaceutical dosage forms.

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